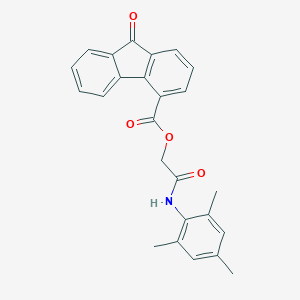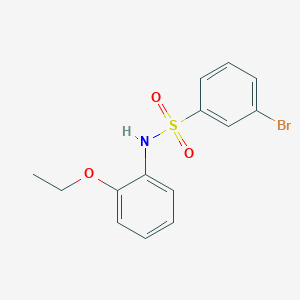![molecular formula C11H12Cl2O2S B262858 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCDMSB and is a sulfone derivative of 4-methylbenzene.
Wirkmechanismus
Further studies are needed to elucidate the mechanism of action of DCDMSB.
4. Toxicity Studies: Further studies are needed to determine the toxicity of DCDMSB and its potential impact on human health.
Conclusion:
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCDMSB have been discussed in this paper. Further studies are needed to explore the potential of DCDMSB in various fields and to elucidate its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. High Yield: The synthesis of DCDMSB has a high yield of around 80%.
2. Versatility: DCDMSB can be used as a building block for the synthesis of various compounds.
3.
Biologische Aktivität
DCDMSB has been shown to have various biological activities.
Limitations:
1. Toxicity: DCDMSB is toxic and should be handled with care.
2. Limited Solubility: DCDMSB has limited solubility in water and other common solvents.
3. Limited Stability: DCDMSB is not very stable and can decompose over time.
Zukünftige Richtungen
There are several future directions for the study of 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene. Some of these are as follows:
1. Development of New Drugs: DCDMSB has shown potential as a lead compound for the development of new drugs. Further studies are needed to explore this potential.
2. Material Science: DCDMSB can be used as a building block for the synthesis of new materials. Further studies are needed to explore the potential of DCDMSB in this field.
3.
Synthesemethoden
The synthesis of 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene involves the reaction of 4-methylbenzenesulfonyl chloride with dichlorocarbene. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of this reaction is around 80% and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound are as follows:
1. Organic Synthesis: DCDMSB is used as a reagent in organic synthesis for the preparation of various compounds such as sulfones, sulfoxides, and sulfonamides.
2. Medicinal Chemistry: DCDMSB has been studied for its potential use in the development of new drugs. It has been found to have antimicrobial, antifungal, and antitumor properties.
3. Material Science: DCDMSB has been used as a building block in the synthesis of new materials such as polymers and dendrimers.
Eigenschaften
Produktname |
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene |
|---|---|
Molekularformel |
C11H12Cl2O2S |
Molekulargewicht |
279.2 g/mol |
IUPAC-Name |
1-[(2,2-dichlorocyclopropyl)methylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C11H12Cl2O2S/c1-8-2-4-10(5-3-8)16(14,15)7-9-6-11(9,12)13/h2-5,9H,6-7H2,1H3 |
InChI-Schlüssel |
MTKHGJFAJVWPKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CC2(Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)








![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)



![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)